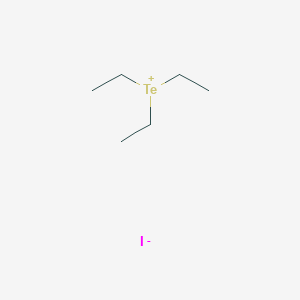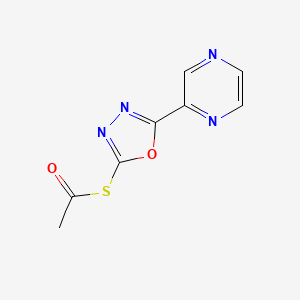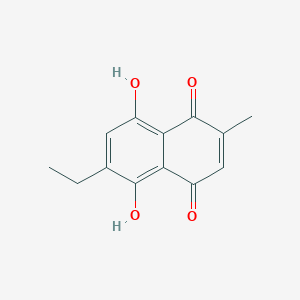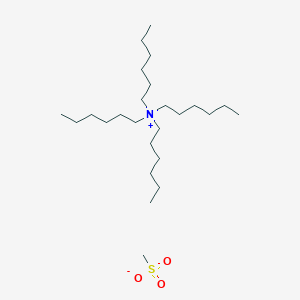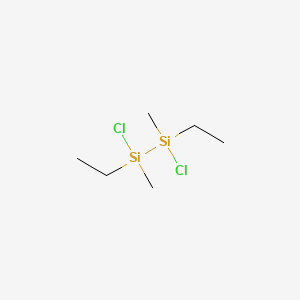
1,2-Dichloro-1,2-diethyl-1,2-dimethyldisilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dichloro-1,2-diethyl-1,2-dimethyldisilane is a chemical compound with the molecular formula C6H16Cl2Si2. It is a member of the organosilicon compounds, which are compounds containing carbon-silicon bonds. This compound is characterized by the presence of two chlorine atoms, two ethyl groups, and two methyl groups attached to a disilane backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-1,2-diethyl-1,2-dimethyldisilane typically involves the reaction of dichlorosilane with ethyl and methyl groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The general reaction can be represented as follows:
Cl2SiH2+C2H5MgBr+CH3MgBr→C2H5SiCl2CH3+MgBr2
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and catalysts. The process is optimized for yield and purity, often involving multiple steps of purification to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dichloro-1,2-diethyl-1,2-dimethyldisilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other groups such as alkyl or aryl groups.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products
Substitution: Formation of various substituted disilanes.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of different silanes.
Aplicaciones Científicas De Investigación
1,2-Dichloro-1,2-diethyl-1,2-dimethyldisilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in biological systems due to its unique chemical properties.
Industry: Utilized in the production of silicone-based materials and coatings.
Mecanismo De Acción
The mechanism of action of 1,2-Dichloro-1,2-diethyl-1,2-dimethyldisilane involves its interaction with various molecular targets. The compound can undergo hydrolysis to form silanols, which can further react to form siloxanes. These reactions are facilitated by the presence of catalysts or specific reaction conditions. The molecular pathways involved include:
Hydrolysis: Conversion of the compound to silanols.
Condensation: Formation of siloxanes from silanols.
Comparación Con Compuestos Similares
1,2-Dichloro-1,2-diethyl-1,2-dimethyldisilane can be compared with other similar compounds such as:
1,2-Dichloroethane: A chlorinated hydrocarbon with different chemical properties and applications.
1,2-Dichloro-1,1-diethyl-2,2-dimethyldisilane: A similar organosilicon compound with slight variations in its structure.
The uniqueness of this compound lies in its specific arrangement of chlorine, ethyl, and methyl groups, which confer distinct chemical reactivity and applications.
Propiedades
Número CAS |
111230-98-9 |
|---|---|
Fórmula molecular |
C6H16Cl2Si2 |
Peso molecular |
215.26 g/mol |
Nombre IUPAC |
chloro-(chloro-ethyl-methylsilyl)-ethyl-methylsilane |
InChI |
InChI=1S/C6H16Cl2Si2/c1-5-9(3,7)10(4,8)6-2/h5-6H2,1-4H3 |
Clave InChI |
SHNKFHWZADNPMU-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](C)([Si](C)(CC)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




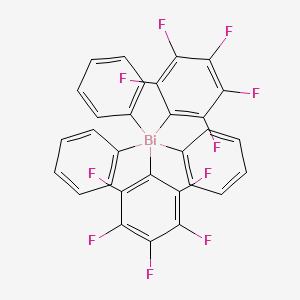
![Dodecahydrocyclododeca[c]furan-1,1,3,3-tetracarbonitrile](/img/structure/B14329065.png)

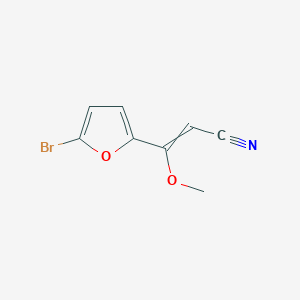

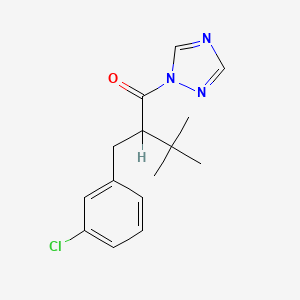
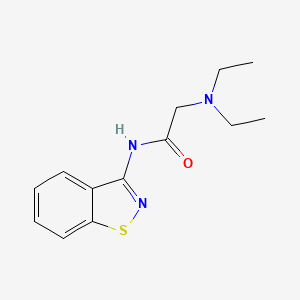
![N-(4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenyl)acetamide](/img/structure/B14329103.png)
